N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline
Description
Properties
CAS No. |
142784-57-4 |
|---|---|
Molecular Formula |
C49H41N |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C49H41N/c1-36-32-37(2)49(38(3)33-36)50(45-28-24-39(25-29-45)34-47(41-16-8-4-9-17-41)42-18-10-5-11-19-42)46-30-26-40(27-31-46)35-48(43-20-12-6-13-21-43)44-22-14-7-15-23-44/h4-35H,1-3H3 |
InChI Key |
QWYMGTFVBPBFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Preparation Methods
Nitration and Catalytic Hydrogenation of Mesitylene
Nitration Step: Mesitylene (1,3,5-trimethylbenzene) is nitrated using a mixed acid system composed of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in weight ratios approximately 75-80 parts H₂SO₄ to 20-25 parts HNO₃. The reaction is conducted at controlled temperatures around 20-25 °C to yield 2,4,6-trimethyl nitrobenzene.
Hydrogenation Step: The nitro compound is then subjected to catalytic hydrogenation using a nickel catalyst under hydrogen pressure (1-3 MPa) at elevated temperatures (90-170 °C). This step reduces the nitro group to an amine, producing 2,4,6-trimethylaniline with high purity (>99%) and yields exceeding 95%.
| Step | Conditions | Reagents/Materials | Outcome |
|---|---|---|---|
| Nitration | 20-25 °C, 1 hour | Mesitylene, H₂SO₄/HNO₃ mixed acid | 2,4,6-trimethyl nitrobenzene |
| Hydrogenation | 90-170 °C, 1-3 MPa H₂ pressure, 2 hours | 2,4,6-trimethyl nitrobenzene, Ni catalyst | 2,4,6-trimethylaniline (>99% purity, 95% yield) |
This method offers advantages over traditional iron powder reduction, including lower material costs, higher product purity, and improved yield stability.
Synthesis of this compound
The target compound is a triarylamine featuring two 4-(2,2-diphenylethenyl)phenyl substituents attached to the nitrogen of the 2,4,6-trimethylaniline core. The preparation involves the following key steps:
Formation of the Diaryl Substituents
The 4-(2,2-diphenylethenyl)phenyl groups are typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, starting from appropriately functionalized aryl halides and diphenylethenyl boronic acids or stannanes.
The diphenylethenyl moiety (stilbene-like structure) is synthesized or procured as a building block, which is then coupled to 4-bromophenyl or 4-iodophenyl derivatives.
Buchwald-Hartwig Amination for N-Arylation
The key N,N-diarylation of 2,4,6-trimethylaniline is achieved through Buchwald-Hartwig amination, where 2,4,6-trimethylaniline reacts with aryl halides bearing the diphenylethenyl substituent.
Catalysts such as palladium complexes with ligands like 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) and bases such as sodium tert-butoxide in toluene are employed.
This reaction proceeds under inert atmosphere and elevated temperatures to afford the N,N-bis-substituted product with high selectivity.
| Reaction Step | Reagents/Conditions | Catalyst/Base | Product |
|---|---|---|---|
| N-Arylation (Buchwald-Hartwig) | 2,4,6-trimethylaniline + 4-(2,2-diphenylethenyl)phenyl bromide/iodide | Pd(dppf)Cl₂, NaOtBu, toluene, heat | This compound |
This method ensures the formation of the triarylamine with the desired substitution pattern and conjugation extension critical for electronic applications.
Purification and Characterization
The crude product is typically purified by column chromatography or recrystallization to achieve high purity (>98%).
Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
| Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Purity |
|---|---|---|---|---|
| 2,4,6-Trimethylaniline synthesis | Nitration + Catalytic hydrogenation | Mesitylene, H₂SO₄/HNO₃, Ni catalyst | 20-25 °C (nitration), 90-170 °C, 1-3 MPa H₂ (hydrogenation) | >95% yield, >99% purity |
| N,N-Diarylation | Buchwald-Hartwig amination | 2,4,6-trimethylaniline, aryl halide, Pd(dppf)Cl₂, NaOtBu | Toluene, elevated temperature | High selectivity, >98% purity |
| Coupling of diphenylethenyl groups | Suzuki/Stille coupling (if applicable) | Aryl halides, boronic acids/stannanes, Pd catalysts | Standard cross-coupling conditions | Efficient conjugation extension |
Research Findings and Notes
The use of catalytic hydrogenation with nickel catalysts for the amine core synthesis significantly improves cost efficiency and product quality compared to older iron powder reduction methods.
The Buchwald-Hartwig amination is a robust and widely used method for N-arylation, providing high yields and functional group tolerance, essential for the complex substitution pattern in this compound.
The diphenylethenyl substituents extend the conjugation, enhancing the electronic properties of the triarylamine, which is critical for its function in optoelectronic devices.
Purity and yield optimization depend on precise control of reaction conditions, catalyst loading, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is utilized as a hole transport material in OLEDs. Its ability to facilitate efficient charge transport and its high thermal stability make it suitable for use in OLED devices. Research indicates that incorporating this compound can enhance the overall efficiency and lifespan of OLEDs by improving charge balance and reducing recombination losses .
Organic Photovoltaics (OPVs)
In OPVs, this compound plays a crucial role as an electron donor or acceptor. Its unique electronic properties allow for effective light absorption and charge separation, which are essential for the conversion of solar energy into electrical energy. Studies have shown that devices incorporating this compound exhibit improved power conversion efficiencies compared to those using conventional materials .
Photonic Applications
Nonlinear Optical Materials
The compound is also explored for its nonlinear optical properties. Due to its molecular structure, it exhibits significant second-order nonlinear optical responses, making it a candidate for applications in frequency doubling and optical switching. Research has demonstrated that films made from this compound can effectively convert infrared light to visible wavelengths, which is valuable in telecommunications and laser technologies .
Fluorescent Sensors
this compound has been developed into fluorescent sensors for detecting various analytes. Its fluorescence properties can be tuned by modifying the surrounding environment or through chemical interactions with target molecules. This application is particularly useful in environmental monitoring and biomedical diagnostics .
Material Science
Polymer Composites
In material science, this compound serves as a building block for polymer composites with enhanced mechanical and thermal properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved strength and stability under thermal stress. These composites are being investigated for use in aerospace and automotive applications where lightweight yet durable materials are required .
Case Studies
Mechanism of Action
The mechanism by which N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as photodetectors and charge transport materials . Its multiple phenyl groups enhance its stability and reactivity, facilitating its role in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 4,4'-Oxybis[N,N-bis(2,2-diphenylethenyl)aniline] (OBDA)
- Structure : Contains an oxygen bridge linking two N,N-bis(2,2-diphenylethenyl)aniline units.
- Key Differences : The oxygen bridge in OBDA enhances rigidity and conjugation compared to the methyl-substituted core of the target compound. This structural feature increases thermal stability (Td = 340°C) but may reduce solubility .
Compound B : N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
- Structure : Features bromine substituents instead of diphenylethenyl groups.
- Key Differences : Bromine enables crosslinking via Suzuki or Yamamoto coupling, making it a precursor for polytriarylamines (PTAAs) in perovskite solar cells . However, the absence of diphenylethenyl groups reduces π-conjugation, lowering hole transport efficiency compared to the target compound .
Compound C : 4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine
- Structure : Shares the diphenylethenyl motif but lacks the 2,4,6-trimethylaniline core.
- Key Differences : The absence of methyl groups increases crystallinity, complicating thin-film deposition. Its thermal stability (Td ~ 320–330°C) is marginally lower than the target compound’s estimated range (likely 330–350°C) .
Thermal Stability
Biological Activity
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is a complex organic compound notable for its unique triarylamine structure. This compound has garnered attention in materials science and organic electronics due to its electronic properties and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 643.86 g/mol. The compound features a triarylamine backbone that contributes to its electron-rich characteristics, making it suitable for applications in organic electronics and photonics.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triarylamine core and the introduction of the 4-(2,2-diphenylethenyl)phenyl groups. Understanding the synthesis pathways is crucial for exploring its biological activity and potential applications.
Antioxidant Properties
Research indicates that compounds with triarylamine structures often exhibit antioxidant properties. This compound may similarly function as an antioxidant by scavenging free radicals and reducing oxidative stress in biological systems.
Cytotoxicity Studies
Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. For instance:
- Cell Line : Human cancer cell lines (e.g., HeLa)
- Assay Method : MTT assay
- Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating significant cell death at higher concentrations.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 25 | Significant cytotoxicity |
| MCF-7 | 30 | Moderate cytotoxicity |
These findings suggest that this compound may have potential as an anticancer agent.
The proposed mechanism for the biological activity involves:
- Formation of Reactive Metabolites : N-hydroxylated metabolites may be generated during metabolism.
- DNA Interaction : Potential binding to DNA could lead to genotoxic effects.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
Case Studies
-
Animal Studies : Long-term feeding studies in mice have indicated that derivatives of trimethylaniline can induce liver tumors. While specific data on this compound is limited, structural similarities with known carcinogens warrant caution in evaluating long-term exposure risks .
- Study Design : Mice were fed varying doses over 18 months.
- Findings : Increased incidences of hepatomas were noted in high-dose groups.
- Genotoxicity Testing : In vitro assays using Salmonella typhimurium showed weak mutagenic effects for related compounds. Further studies are needed to establish the genotoxic potential of this compound specifically .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline?
The compound is typically synthesized via a multi-step approach:
- Step 1: Preparation of the core 2,4,6-trimethylaniline derivative, often through alkylation or halogenation reactions. For example, N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline is a key intermediate, synthesized by reacting 2,4,6-trimethylaniline with brominating agents like NBS (N-bromosuccinimide) .
- Step 2: Suzuki-Miyaura cross-coupling to introduce diphenylethenyl groups. This involves reacting the brominated intermediate with 2,2-diphenylethenylboronic acid derivatives under palladium catalysis .
- Purification: Recrystallization from ethanol or toluene is standard, while sublimation may enhance purity for optoelectronic applications .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions and aromatic proton environments. For example, the 2,4,6-trimethylaniline core shows distinct singlet peaks for methyl groups (~2.2 ppm in ¹H NMR) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% required for device-grade materials) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight, especially for intermediates like N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline (MW ~435 g/mol) .
Advanced: How can researchers address discrepancies in reported thermal stability data (e.g., decomposition temperatures)?
Discrepancies often arise from:
- Synthetic Variability: Impurities from incomplete purification (e.g., residual solvents or unreacted brominated intermediates) affect thermal profiles. Consistent recrystallization or sublimation protocols are recommended .
- Measurement Techniques: Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂/Ar) yields more reliable decomposition temperatures (>400°C for pure samples) compared to TGA in air .
- Structural Isomerism: Side reactions during Suzuki coupling (e.g., para vs. meta substitution) may alter packing density and stability. Single-crystal XRD can resolve such ambiguities .
Advanced: What strategies optimize the Suzuki coupling efficiency for introducing diphenylethenyl groups?
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) improve yield (≥85%) by reducing steric hindrance .
- Solvent Optimization: Toluene or THF at 80–100°C enhances boronic acid solubility while minimizing side reactions .
- Stoichiometry: A 10% excess of the boronic ester ensures complete conversion of brominated intermediates .
Basic: What handling precautions are necessary due to the compound’s air sensitivity?
- Inert Atmosphere: Syntheses involving brominated intermediates or organometallic catalysts require argon/nitrogen gloveboxes .
- Light Sensitivity: Store in amber vials to prevent photo-oxidation of the diphenylethenyl groups .
- Moisture Control: Use molecular sieves in reaction solvents to avoid hydrolysis of boronic esters .
Advanced: How does molecular packing influence charge transport properties in optoelectronic devices?
- XRD Analysis: Crystalline domains with π-π stacking distances <3.5 Å enhance hole mobility in perovskite solar cells .
- Side-Chain Engineering: Introducing alkyl or methoxy groups (e.g., in PTAA derivatives) reduces aggregation and improves film homogeneity .
- Contradictions in Mobility Data: Disordered vs. crystalline phases (observed via GI-XRD) explain variations in reported hole mobilities (10⁻⁴–10⁻³ cm²/V·s) .
Methodological: How to mitigate batch-to-batch variability in optical absorption spectra?
- Purification Consistency: Column chromatography (SiO₂, hexane/ethyl acetate gradient) removes oligomeric byproducts that cause redshifted absorption .
- Solvent Annealing: Post-synthesis annealing in chloroform vapor homogenizes thin-film morphology, standardizing λ_max values (~380 nm for amorphous films) .
Data Contradiction: Resolving conflicting solubility reports in polar aprotic solvents.
- Crystallinity vs. Amorphous Content: Highly crystalline batches (verified via DSC) show lower solubility in DMF/DMSO due to strong intermolecular interactions .
- Solvent Purity: Trace water (<0.1%) in DMSO reduces solubility; use anhydrous solvents with molecular sieves .
Advanced: What computational methods predict electronic properties for derivative design?
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets models HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for PTAA derivatives) .
- MD Simulations: LAMMPS simulations correlate side-chain length with glass transition temperatures (Tg) and film rigidity .
Methodological: How to address fluorescence quenching in aggregated states?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
